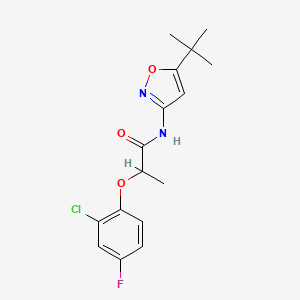
N-(6-methyl-1,3-benzothiazol-2-yl)-N-(phenoxycarbonyl)tryptophanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methyl-1,3-benzothiazol-2-yl)-N-(phenoxycarbonyl)tryptophanamide, commonly known as MBTPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. MBTPT is a fluorescent probe that can be used to study protein-protein interactions, protein-ligand interactions, and enzyme activity.
Mecanismo De Acción
MBTPT works by binding to a specific site on a protein, resulting in a change in its fluorescence properties. The change in fluorescence can be used to monitor changes in protein conformation or protein-ligand interactions. MBTPT is a non-invasive probe that does not interfere with protein function.
Biochemical and Physiological Effects:
MBTPT has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that can be used in vitro and in vivo experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MBTPT is its high sensitivity and specificity for protein detection. It can detect changes in protein conformation and protein-ligand interactions in real-time. MBTPT is also a non-invasive probe that does not interfere with protein function. However, one limitation of MBTPT is its cost, which can be prohibitively expensive for some research labs. Additionally, MBTPT is not suitable for all proteins and may not work for certain protein targets.
Direcciones Futuras
There are several future directions for research on MBTPT. One area of interest is the development of new fluorescent probes that can be used to study different types of proteins and protein interactions. Another area of research is the optimization of MBTPT for in vivo imaging and diagnostics. Finally, the development of new synthesis methods for MBTPT and related compounds could lead to more cost-effective and efficient probes for protein research.
Métodos De Síntesis
The synthesis of MBTPT involves the reaction of 6-methyl-1,3-benzothiazol-2-amine with N-(tert-butoxycarbonyl)-L-tryptophan. The resulting product is then treated with phenol and trifluoroacetic acid to remove the protecting group and obtain the final product. The purity of the product can be confirmed using high-performance liquid chromatography (HPLC) and mass spectrometry.
Aplicaciones Científicas De Investigación
MBTPT is widely used as a fluorescent probe to study protein-protein interactions, protein-ligand interactions, and enzyme activity. It can be used to detect conformational changes in proteins, monitor protein-protein interactions in real-time, and measure enzyme activity. MBTPT has been used to study a variety of proteins, including kinases, proteases, and G-protein-coupled receptors.
Propiedades
IUPAC Name |
phenyl N-[3-(1H-indol-3-yl)-1-[(6-methyl-1,3-benzothiazol-2-yl)amino]-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S/c1-16-11-12-21-23(13-16)34-25(28-21)30-24(31)22(29-26(32)33-18-7-3-2-4-8-18)14-17-15-27-20-10-6-5-9-19(17)20/h2-13,15,22,27H,14H2,1H3,(H,29,32)(H,28,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOGYBMZCOOEEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-3-chloro-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5025487.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1,3-benzodioxole-5-carboxamide](/img/structure/B5025499.png)
![[2-(propylthio)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B5025508.png)
![[hydroxy(phenyl)methyl]{[methyl(methylsulfonyl)amino]methyl}phosphinic acid](/img/structure/B5025516.png)

![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B5025533.png)
![3-allyl-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5025541.png)
![2-[(4-methylbenzyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}acetamide](/img/structure/B5025544.png)
![11-(5-bromo-2-fluorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5025550.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-diethylphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5025562.png)
